Ethyl phenylpropiolate
Overview
Description
Ethyl phenylpropiolate is an organic compound with the molecular formula C11H10O2. It is a clear, pale yellow liquid that is insoluble in water. This compound is known for its use as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
Ethyl phenylpropiolate (EPP) is a hyperplasiogenic irritant It’s known to stimulate cellular events commonly associated with tumor promoter action .
Mode of Action
It’s known to act as a tumor promoter in two-stage carcinogenesis . This suggests that EPP may interact with cellular targets to induce changes that promote the growth and proliferation of cells, leading to hyperplasia and potentially tumor formation.
Result of Action
EPP has been shown to stimulate cellular events commonly cited as markers of tumor promoter action . This suggests that the molecular and cellular effects of EPP’s action may include increased cell growth and proliferation, potentially leading to hyperplasia and tumor formation.
Biochemical Analysis
Biochemical Properties
Ethyl phenylpropiolate plays a significant role in biochemical reactions, particularly in the context of tumor promotion. It has been shown to act as a hyperplasiogenic irritant, promoting tumor formation in two-stage carcinogenesis models . This compound interacts with enzymes such as ornithine decarboxylase, leading to increased enzyme activity comparable to that induced by phorbol 12-myristate 13-acetate . Additionally, it affects protein kinase C activity, although it does not directly interact with this enzyme .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces epidermal hyperplasia and increases vascular permeability in the skin . The compound stimulates cellular events commonly associated with tumor promoter action, such as increased ornithine decarboxylase activity and changes in protein kinase C activity . These effects influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its tumor-promoting activity.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to induce hyperplasia and inflammation without directly activating protein kinase C . Instead, it appears to exert its effects through indirect mechanisms, possibly involving the hyperproliferative and inflammatory responses it induces . This compound’s interaction with ornithine decarboxylase leads to increased enzyme activity, which is a marker of tumor promotion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions (2-8°C) and has a boiling point of 260-270°C . Over time, this compound induces sustained epidermal hyperplasia and increased vascular permeability in treated mice . These effects are observed over a period of weeks to months, indicating the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies with mice, a dose of 5 mg twice weekly resulted in 100% tumor formation, while a lower dose of 3 mg twice weekly led to tumor formation in 52% of the mice . These findings suggest a dose-dependent effect, with higher doses leading to more pronounced tumor-promoting activity. At high doses, this compound can induce significant hyperplasia and inflammation without being overtly toxic .
Metabolic Pathways
This compound is involved in metabolic pathways related to tumor promotion and inflammation. It interacts with enzymes such as ornithine decarboxylase, leading to increased enzyme activity . This interaction is crucial for its role in promoting hyperplasia and tumor formation.
Subcellular Localization
The subcellular localization of this compound is not well-characterized, but its effects on cellular activity and function suggest it may localize to specific compartments or organelles involved in tumor promotion and inflammation
Preparation Methods
Ethyl phenylpropiolate can be synthesized through various methods. One common synthetic route involves the reaction of phenylacetylene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Ethyl phenylpropiolate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phenylpropiolic acid.
Reduction: Reduction reactions can convert it into ethyl phenylpropionate.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
Ethyl phenylpropiolate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential as a tumor promoter in two-stage carcinogenesis.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Comparison with Similar Compounds
Ethyl phenylpropiolate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Phenylpropiolic acid: The carboxylic acid derivative of this compound.
Ethyl propiolate: Lacks the phenyl group present in this compound.
This compound is unique due to its specific combination of the phenyl and ethyl ester groups, which contribute to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
ethyl 3-phenylprop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJOYTKWHPEIHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Record name | ETHYL PHENYLPROPIOLATE | |
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DSSTOX Substance ID |
DTXSID9074858 | |
Record name | Ethyl phenylpropiolate | |
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Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl phenylpropiolate is a clear pale yellow liquid. (NTP, 1992) | |
Record name | ETHYL PHENYLPROPIOLATE | |
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Boiling Point |
500 to 518 °F at 760 mmHg (decomposes) (NTP, 1992) | |
Record name | ETHYL PHENYLPROPIOLATE | |
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Flash Point |
235 °F (NTP, 1992) | |
Record name | ETHYL PHENYLPROPIOLATE | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) | |
Record name | ETHYL PHENYLPROPIOLATE | |
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Density |
1.055 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | ETHYL PHENYLPROPIOLATE | |
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CAS No. |
2216-94-6 | |
Record name | ETHYL PHENYLPROPIOLATE | |
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Record name | 2-Propynoic acid, 3-phenyl-, ethyl ester | |
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Record name | Ethylphenylpropiolate | |
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Record name | Ethyl phenylpropiolate | |
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Record name | Ethyl phenylpropiolate | |
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Record name | Ethyl 3-phenylprop-2-ynoate | |
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Record name | ETHYL 3-PHENYLPROPYNOATE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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